molecular formula C17H30N4O5S2 B14513522 L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine CAS No. 62512-93-0

L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine

Cat. No.: B14513522
CAS No.: 62512-93-0
M. Wt: 434.6 g/mol
InChI Key: SWSYYJWGZGJZGV-CYDGBPFRSA-N
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Description

L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine: is a tetrapeptide composed of four amino acids: L-cysteine, L-proline, L-leucine, and another L-cysteine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol groups in the cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) under aqueous conditions.

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU in SPPS.

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is used in the study of peptide chemistry, including the synthesis and characterization of peptides and their derivatives.

Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Potential applications in medicine include the development of peptide-based drugs, therapeutic agents, and diagnostic tools. Peptides like this one can be designed to target specific receptors or enzymes in the body.

Industry: In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with potential biological activities.

    L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-Cysteine: A longer peptide with a similar sequence but additional amino acids.

Uniqueness: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly influence its biological activity and stability compared to other peptides.

Properties

CAS No.

62512-93-0

Molecular Formula

C17H30N4O5S2

Molecular Weight

434.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H30N4O5S2/c1-9(2)6-11(14(22)20-12(8-28)17(25)26)19-15(23)13-4-3-5-21(13)16(24)10(18)7-27/h9-13,27-28H,3-8,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)/t10-,11-,12-,13-/m0/s1

InChI Key

SWSYYJWGZGJZGV-CYDGBPFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

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